Perindopril-d4 Acyl-|A-D-glucuronide

Catalog No.
S12882179
CAS No.
M.F
C25H40N2O11
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perindopril-d4 Acyl-|A-D-glucuronide

Product Name

Perindopril-d4 Acyl-|A-D-glucuronide

IUPAC Name

(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H40N2O11

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1/i3D3,12D

InChI Key

VEYBPHDESXGJIN-OTRIZFNDSA-N

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC

Perindopril-d4 Acyl-α-D-glucuronide is a glycosylated metabolite of Perindopril, an angiotensin-converting enzyme inhibitor primarily used in the treatment of hypertension and heart failure. This compound is notable for its deuterated form, which enhances its stability and detection in biological studies. The molecular formula of Perindopril-d4 Acyl-α-D-glucuronide is C25H40N2O11, with a molecular weight of 544.59 g/mol .

The structure features an acyl group linked to an α-D-glucuronide moiety, which contributes to its pharmacokinetic properties and biological activity. The presence of deuterium in the Perindopril-d4 variant allows for improved tracking in metabolic studies, making it a valuable tool in pharmacological research.

Typical of glucuronides, including hydrolysis and enzymatic cleavage. Upon administration, it may be converted back to Perindopril or other metabolites through enzymatic processes involving glucuronidase enzymes. These reactions are crucial for understanding the metabolism and elimination pathways of Perindopril-d4 in vivo .

As a metabolite of Perindopril, Perindopril-d4 Acyl-α-D-glucuronide retains significant biological activity. It functions as an angiotensin-converting enzyme inhibitor, which plays a critical role in regulating blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure levels. The unique deuterated structure may also influence its pharmacodynamics and pharmacokinetics compared to non-deuterated forms .

The synthesis of Perindopril-d4 Acyl-α-D-glucuronide typically involves several steps:

  • Preparation of Deuterated Perindopril: The starting material is synthesized using deuterated precursors to incorporate deuterium into the Perindopril structure.
  • Glucuronidation Reaction: The acyl group is introduced through a reaction with glucuronic acid or its derivatives, often facilitated by specific enzymes such as UDP-glucuronosyltransferases.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological studies .

Perindopril-d4 Acyl-α-D-glucuronide has several applications in both clinical and research settings:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies, aiding in understanding the pharmacokinetics of Perindopril.
  • Drug Development: It serves as a reference standard for analytical methods used in drug formulation and quality control.
  • Clinical Research: Used in studies assessing the efficacy and safety of Perindopril-based therapies in hypertensive patients .

Interaction studies involving Perindopril-d4 Acyl-α-D-glucuronide focus on its binding affinity with various receptors and enzymes relevant to its action mechanism. Research indicates that this compound interacts with angiotensin-converting enzyme, influencing its inhibitory effects on blood pressure regulation. Additionally, studies may explore potential interactions with other medications metabolized by similar pathways, providing insights into drug-drug interactions that could affect therapeutic outcomes .

Several compounds share structural or functional similarities with Perindopril-d4 Acyl-α-D-glucuronide. Here are some notable examples:

Compound NameStructure TypeUnique Features
PerindoprilAngiotensin-converting enzyme inhibitorNon-deuterated form; widely used antihypertensive
RamiprilAngiotensin-converting enzyme inhibitorSimilar mechanism; different chemical structure
EnalaprilAngiotensin-converting enzyme inhibitorDifferent acyl side chain; distinct pharmacokinetics
LisinoprilAngiotensin-converting enzyme inhibitorLonger half-life; different metabolic pathways

Perindopril-d4 Acyl-α-D-glucuronide's uniqueness lies in its deuterated form, which enhances stability and detection capabilities compared to its non-deuterated counterparts. This feature allows researchers to conduct more precise pharmacokinetic studies that are crucial for evaluating drug efficacy and safety profiles .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

548.28831708 g/mol

Monoisotopic Mass

548.28831708 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

Explore Compound Types